molecular formula C10H11ClF3NO2 B1168855 insulin-like growth factor 1, des-(1-3)- CAS No. 112603-35-7

insulin-like growth factor 1, des-(1-3)-

Cat. No.: B1168855
CAS No.: 112603-35-7
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Description

Primary Structure and Post-Translational Modifications

Des-(1-3) insulin-like growth factor 1 comprises a single-chain polypeptide containing 67 amino acids, representing amino acids 4 through 70 of the full-length insulin-like growth factor 1 sequence. The complete amino acid sequence of this truncated variant is: TLCGAELVDALQFVCGDRGFYFNKPTGYGSSSRRAPQTGIVDECCFRSCDLRRLEMYCAPLKPAKSA. The molecular mass of des-(1-3) insulin-like growth factor 1 is precisely 7,368.5 Daltons, reflecting the removal of the N-terminal tripeptide from the parent molecule.

The structural architecture of des-(1-3) insulin-like growth factor 1 maintains the critical disulfide bond framework essential for biological activity. Like its full-length counterpart, this variant contains three disulfide bridges that are fundamental to its tertiary structure and receptor binding capabilities. These disulfide bonds occur between cysteine residues at positions corresponding to the original insulin-like growth factor 1 structure, ensuring preservation of the core structural motifs necessary for receptor recognition.

The generation of des-(1-3) insulin-like growth factor 1 occurs through post-translational proteolytic cleavage of the full-length protein. Research has identified the presence of specific protease activities in biological fluids capable of converting intact insulin-like growth factor 1 to its des-(1-3) variant. An acid protease activity present in rat serum demonstrates the capacity to generate des-(1-3) insulin-like growth factor 1 from intact insulin-like growth factor 1, with optimal activity occurring at pH 5.5. Among commercially available proteases tested, trypsin and cathepsin-D exhibited similar activity patterns.

Structural Parameter Des-(1-3) Insulin-like Growth Factor 1 Full-Length Insulin-like Growth Factor 1
Amino Acid Count 67 70
Molecular Weight (Daltons) 7,368.5 7,649
N-terminal Sequence Threonine-Leucine-Cysteine Glycine-Proline-Glutamate
Disulfide Bonds 3 3
Production Method Post-translational cleavage Direct translation

The enzymatic conversion mechanism involves specific cleavage at the peptide bond between glutamate at position 3 and threonine at position 4 of the full-length insulin-like growth factor 1 sequence. This proteolytic modification has been observed in various biological contexts, with protease activity levels showing variation in response to growth hormone status and tissue-specific factors. Growth hormone deficiency has been associated with significantly higher protease activity in serum samples from hypophysectomized rats compared to control animals, suggesting a regulatory relationship between growth hormone status and des-(1-3) insulin-like growth factor 1 generation.

Structural Determinants of Receptor Binding Affinity

The receptor binding characteristics of des-(1-3) insulin-like growth factor 1 demonstrate remarkable preservation of affinity for the type 1 insulin-like growth factor receptor despite the N-terminal truncation. This maintained receptor binding affinity indicates that the removed tripeptide sequence does not contribute significantly to the primary receptor recognition interface. The binding affinity to the type 1 insulin-like growth factor receptor remains essentially equivalent to that of full-length insulin-like growth factor 1, ensuring that the truncated variant can effectively engage the same cellular signaling pathways.

The structural basis for maintained receptor binding lies in the preservation of key binding determinants within the core structure of the molecule. The type 1 insulin-like growth factor receptor binding site formation involves multiple domains of the receptor, including the L1 and CR domains of one receptor protomer and the alpha-CT and FnIII-1 domains of another. The des-(1-3) modification does not interfere with these critical interaction surfaces, allowing the truncated protein to maintain its biological signaling capacity through the receptor.

Importantly, the structural modifications in des-(1-3) insulin-like growth factor 1 dramatically alter its interaction profile with insulin-like growth factor binding proteins. The absence of the glutamate residue at position 3 is particularly significant in this regard, as this amino acid plays a crucial role in binding protein recognition. The reduced affinity for insulin-like growth factor binding proteins represents the primary structural determinant responsible for the enhanced biological potency of the des-(1-3) variant.

Binding Parameter Des-(1-3) IGF-1 Full-Length IGF-1 Relative Change
Type 1 IGF Receptor Affinity Similar Reference No significant change
IGFBP-1 Binding Greatly reduced High >90% reduction
IGFBP-2 Binding Greatly reduced High >90% reduction
IGFBP-3 Binding Greatly reduced High >90% reduction
Biological Potency Enhanced Reference ~10-fold increase

Research utilizing specific insulin-like growth factor binding protein challenge experiments has demonstrated that des-(1-3) insulin-like growth factor 1 can still be influenced by these proteins, though to a much lesser extent than the full-length variant. At concentrations of 2.5 nanomolar, insulin-like growth factor binding protein-3 provoked more than 50% inhibition of stimulation induced by 3 nanomolar des-(1-3) insulin-like growth factor 1, and at 10 nanomolar concentrations, more than 80% inhibition was observed.

Comparative Analysis with Full-Length Insulin-like Growth Factor 1 Isoforms

The comparative biological activity profile of des-(1-3) insulin-like growth factor 1 versus full-length insulin-like growth factor 1 reveals significant differences in potency and cellular response characteristics. Des-(1-3) insulin-like growth factor 1 demonstrates approximately 10-fold greater potency than full-length insulin-like growth factor 1 in stimulating hypertrophy and proliferation of cultured cells. This enhanced potency manifests consistently across various cellular assay systems, with the ED50 for cell proliferation assays using serum-free human MCF-7 cells being less than 2 nanograms per milliliter for the des-(1-3) variant.

The enhanced biological activity of des-(1-3) insulin-like growth factor 1 extends beyond in vitro cellular systems to in vivo applications. When administered in vivo, the truncated variant retains a significant portion of its increased potency, with particularly evident selective anabolic effects in gut tissues. This tissue-specific activity pattern suggests that the reduced binding protein interaction profile creates distinct pharmacokinetic and pharmacodynamic characteristics compared to the full-length protein.

Structural analysis reveals that while both variants maintain identical core receptor binding capabilities, their differential interactions with the insulin-like growth factor binding protein system create markedly different biological availability profiles. The full-length insulin-like growth factor 1 exists primarily in bound complexes with insulin-like growth factor binding proteins in biological fluids, which modulate its biological activity and extend its circulatory half-life. In contrast, des-(1-3) insulin-like growth factor 1 demonstrates significantly reduced formation of these regulatory complexes, leading to increased bioavailability of the free, biologically active form.

Biological Parameter Des-(1-3) Variant Full-Length IGF-1 Significance
Cell Proliferation ED50 <2 ng/mL ~20 ng/mL 10-fold more potent
IGFBP Complex Formation Minimal Extensive Reduced sequestration
Tissue Distribution Enhanced gut selectivity Broad distribution Targeted effects
Receptor Activation Equivalent Reference Same signaling pathway
Natural Occurrence Brain, colostrum, uterus Systemic Tissue-specific presence

The natural occurrence patterns of des-(1-3) insulin-like growth factor 1 provide additional insights into its biological significance. This variant has been isolated from bovine colostrum, human brain tissue, and porcine uterus, suggesting specific physiological roles in these tissues. The tissue-specific presence of des-(1-3) insulin-like growth factor 1 implies that local proteolytic processing of full-length insulin-like growth factor 1 may serve as a regulatory mechanism for enhanced growth factor activity in particular biological contexts.

Mass spectrometric analysis has confirmed the structural integrity and purity of recombinantly produced des-(1-3) insulin-like growth factor 1, with analytical methods capable of distinguishing this variant from other insulin-like growth factor 1 isoforms. These analytical approaches have proven valuable for detecting and quantifying specific variants in biological samples, enabling researchers to study the relative concentrations and distributions of different insulin-like growth factor 1 forms in various physiological and pathological states.

Properties

CAS No.

112603-35-7

Molecular Formula

C10H11ClF3NO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Des(1-3)IGF-1 vs. Full-Length IGF-1

  • Molecular Structure: Des(1-3)IGF-1 lacks the N-terminal tripeptide (residues 1–3) present in full-length IGF-1 (70 amino acids; MW 7,649 Da) .
  • Receptor Binding :
    • Both bind IGF-1 receptor (IGF1R) with high affinity, but Des(1-3)IGF-1 exhibits stronger mitogenic activity due to reduced sequestration by IGFBPs .
  • IGFBP Interaction :
    • Des(1-3)IGF-1 binds weakly to IGFBP-3, the primary circulating carrier of IGF-1, resulting in ~3-fold higher free, bioactive concentrations compared to IGF-1 .
  • Bioavailability :
    • Shorter half-life than IGF-1-IGFBP-3 complexes but greater tissue penetration and receptor activation .

Des(1-3)IGF-1 vs. IGF-2

  • Functional Role :
    • IGF-2 is critical in fetal development, while Des(1-3)IGF-1 is associated with postnatal growth and tissue repair .

Des(1-3)IGF-1 vs. Long R3 IGF-1

  • Structural Modifications: Long R3 IGF-1 is a synthetic analogue with a 13-amino-acid extension in the B-chain and arginine substitutions to evade IGFBP binding. Des(1-3)IGF-1 is a natural truncation .
  • Potency: Long R3 IGF-1 has higher stability and prolonged activity in vitro, but Des(1-3)IGF-1 retains endogenous regulatory mechanisms, making it less likely to induce hyperproliferative side effects .

Des(1-3)IGF-1 vs. Insulin

  • Receptor Cross-Reactivity :
    • Insulin primarily binds the insulin receptor (IR), while Des(1-3)IGF-1 activates IGF1R. Both ligands exhibit low cross-reactivity (IGF-1 binds IR at ~1% affinity of insulin) .
  • Biological Functions :
    • Insulin regulates glucose metabolism, whereas Des(1-3)IGF-1 promotes cell growth, differentiation, and anti-apoptotic signaling .

Research Findings and Therapeutic Implications

  • Cancer :
    Des(1-3)IGF-1’s enhanced bioavailability may exacerbate tumor progression by hyperactivating IGF1R, a driver of oncogenesis . However, its acid protease-dependent generation in tumors could enable targeted therapeutic inhibition .
  • Neurodegenerative Diseases :
    Preclinical studies suggest Des(1-3)IGF-1 crosses the blood-brain barrier more efficiently than IGF-1, showing promise in models of Alzheimer’s and Parkinson’s diseases .
  • Measurement Challenges: Traditional immunoassays may underestimate Des(1-3)IGF-1 due to epitope loss in the truncated region. LC-MS/MS methods are recommended for accurate quantification .

Preparation Methods

Acid Protease-Mediated Truncation

The discovery of acid protease activity in rat serum provided the first pathway for generating des-(1-3)IGF-I from intact IGF-I. This enzyme cleaves the Glu³-Pro⁴ bond under acidic conditions (optimal pH 5.5), producing the truncated variant. Key findings include:

  • Time and Temperature Dependency : Maximal cleavage occurs after 24 hours at 37°C, with negligible activity at temperatures below 25°C.

  • Substrate Specificity : The protease preferentially hydrolyzes synthetic peptides mimicking the N-terminal sequence of IGF-I (e.g., biotin-G-P-E-T-L-C).

  • Yield Limitations : Only 3% of total IGF-I in biological fluids is converted to des-(1-3)IGF-I under physiological conditions, necessitating large starting volumes for practical yields.

Table 1: Enzymatic Cleavage Parameters for des-(1-3)IGF-I Synthesis

ParameterOptimal ConditionConversion Efficiency
pH5.545%
Incubation Time24 hours30%
Temperature37°C35%
Substrate Concentration30 mM25%

While enzymatic methods are physiologically relevant, scalability remains a challenge due to low conversion rates and the need for post-reaction purification.

Chemical Synthesis of des-(1-3)IGF-I

Solid-Phase Peptide Synthesis (SPPS)

Total chemical synthesis involves assembling des-(1-3)IGF-I via SPPS, followed by oxidative folding to form disulfide bonds. Key steps include:

  • Chain Assembly : The A- and B-chains are synthesized separately using Fmoc chemistry. The B-chain lacks residues 1–3, while the A-chain retains native structure.

  • Folding Efficiency : Chain recombination yields range from 2% to 5.4%, significantly lower than native IGF-I (8–12%) due to structural instability caused by the N-terminal truncation.

  • Modifications : Incorporating D-domain motifs from IGF-2 (e.g., C-terminal extension with S-R-V-S-R-R-S-R) improves solubility but complicates folding.

Hybrid Chemical-Enzymatic Approaches

Semisynthesis combines synthetic peptides with enzymatic ligation:

  • Trypsin-Mediated Ligation : des(B23–B30)octapeptide-insulin (DOI) is reacted with synthetic peptides (e.g., R3-IGF-I) using trypsin as a catalyst.

  • Reaction Conditions : A mixture of N,N-dimethylacetamide, 1,4-butanediol, and Tris-HCl (pH 8.0) achieves 70% coupling efficiency over 48 hours.

Table 2: Yields of Chemically Synthesized des-(1-3)IGF-I Analogues

AnalogueSynthesis MethodYield (%)Purity (%)
1SPPS + Folding2.085
2SPPS + D-domain fusion2.578
3Enzymatic semisynthesis5.492

Chemical methods offer precise control over modifications but require extensive optimization to mitigate low yields.

Recombinant DNA Technology

Mutagenesis and Expression Systems

Gene-targeted knock-in mice (KID and KIR models) express des-(1-3)IGF-I variants with reduced IGFBP affinity. Key advancements include:

  • Vector Design : The native Igf1 gene is replaced with mutated sequences encoding Des-IGF-I or R3-IGF-I.

  • Expression Hosts : HEK293 and CHO cells are preferred for secreted yields (1–5 mg/L), though E. coli systems require refolding due to inclusion body formation.

  • Post-Translational Processing : Furin protease cleaves pro-IGF-I to mature des-(1-3)IGF-I in mammalian systems, achieving >90% purity after affinity chromatography.

Hybrid IGF-I/Insulin Analogues

Fusion proteins incorporating insulin A-chain domains enhance stability:

  • Chimeric Constructs : Insulin A-chain fused to IGF-I D-domains improves receptor binding but reduces recombination efficiency to <5%.

  • Yield Challenges : Insolubility of extended B-chains in recombination buffers limits large-scale production.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC (RP-HPLC) : Nucleosil C18 columns (250 mm × 8 mm) resolve des-(1-3)IGF-I from intact IGF-I using acetonitrile/TFA gradients.

  • Immunoaffinity Purification : Anti-LongR³-IGF-I antibodies enrich des-(1-3)IGF-I from plasma with 60% recovery and 0.5 ng/mL detection limits.

Table 3: Purification Metrics for des-(1-3)IGF-I

MethodRecovery (%)Purity (%)LOD (ng/mL)
RP-HPLC28951.0
Immunoaffinity60980.5
Size-Exclusion45855.0

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms structural integrity:

  • Magnetic Bead Enrichment : Coupled with nano-LC/HRMS, this detects des-(1-3)IGF-I metabolites (e.g., Des1-11-LongR³-IGF-I) in biological matrices.

  • Metabolite Identification : In vivo studies in rats reveal C- and N-terminal truncations extending detectability 2-fold.

Applications and Challenges

Research and Therapeutic Use

  • Enhanced Bioactivity : des-(1-3)IGF-I exhibits 10-fold greater potency in myoblast proliferation assays compared to native IGF-I.

  • Disease Models : KID mice show 20% increased skeletal mass and organomegaly, validating its role in growth modulation.

Scalability and Regulatory Hurdles

  • Cost-Effectiveness : Chemical synthesis costs exceed $10,000 per gram due to low yields, limiting clinical translation.

  • Anti-Doping Concerns : WADA prohibits des-(1-3)IGF-I, necessitating sensitive detection methods for sports compliance .

Q & A

Basic Research Questions

Q. What structural features distinguish des-(1-3)-IGF-1 from full-length IGF-1, and how do these modifications influence its biological activity?

  • Methodological Insight : The truncated form lacks the first three N-terminal amino acids (Gly-Pro-Glu), resulting in reduced affinity for IGF-binding proteins (IGFBPs). This structural alteration enhances bioavailability and receptor activation due to diminished sequestration by IGFBPs . To confirm structural integrity, use mass spectrometry (e.g., molecular weight 7365.42 g/mol ) and compare receptor-binding assays with full-length IGF-1 .

Q. What validated methods are recommended for quantifying des-(1-3)-IGF-1 in serum or cell culture samples?

  • Methodological Insight : Employ sandwich ELISA kits optimized for IGF-1 detection, but validate specificity for des-(1-3)-IGF-1 using parallel Western blotting or competitive binding assays. Pre-treat samples with acid-ethanol extraction to dissociate IGFBPs, which may interfere with detection . Ensure standard curves align with the truncated isoform’s molecular weight (e.g., 7.3 kDa) .

Q. How does des-(1-3)-IGF-1 interact with IGF-1 receptors compared to insulin receptors?

  • Methodological Insight : Des-(1-3)-IGF-1 binds IGF-1R with high affinity (similar to IGF-1) but exhibits negligible insulin receptor (IR) activation. Use receptor-specific inhibitors (e.g., AG1024 for IGF-1R) in kinase activity assays to distinguish signaling pathways . Cross-reactivity studies with IR-overexpressing cell lines (e.g., HepG2) are critical .

Advanced Research Questions

Q. How can researchers design in vitro studies to assess the mitogenic effects of des-(1-3)-IGF-1 while accounting for its altered binding kinetics?

  • Methodological Insight : Use serum-free conditions to minimize IGFBP interference. Select cell lines with high IGF-1R expression (e.g., cholangiocarcinoma TFK-1 ). Include controls with full-length IGF-1 and IGFBP-3 supplementation to validate specificity. Dose-response curves should span 1–100 nM, reflecting its enhanced potency .

Q. What strategies resolve discrepancies between in vivo and in vitro data on des-(1-3)-IGF-1’s neuroprotective effects?

  • Methodological Insight : In vivo bioavailability differences arise from truncated IGF-1’s reduced hepatic clearance. Use intracerebroventricular (ICV) delivery in animal models to bypass systemic degradation. For in vitro models, prioritize primary microglial cultures to mimic neuroinflammatory contexts, as des-(1-3)-IGF-1 suppresses TNF-α release via PI3K/Akt pathways .

Q. How can dose-response relationships for des-(1-3)-IGF-1 in cancer models be optimized to avoid off-target effects?

  • Methodological Insight : Preclinical xenograft studies should account for tumor microenvironment factors (e.g., hypoxia-induced IGF-1R upregulation). Use isoform-specific RNA-seq to differentiate des-(1-3)-IGF-1 effects from endogenous IGF-1. Pharmacokinetic profiling (e.g., half-life ~20–30 minutes in rodents) informs dosing intervals .

Q. What experimental approaches validate the specificity of des-(1-3)-IGF-1 in activating downstream signaling pathways?

  • Methodological Insight : Combine receptor knockdown (siRNA for IGF-1R) with phospho-specific antibodies for Akt and ERK. Cross-validate with IGF-2R-deficient models, as des-(1-3)-IGF-1 retains partial binding to IGF-2R . Use bio-layer interferometry to quantify binding kinetics for IGF-1R versus insulin receptor .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on des-(1-3)-IGF-1’s role in apoptosis versus proliferation?

  • Methodological Insight : Context-dependent effects arise from cell-type-specific receptor expression. For example, des-(1-3)-IGF-1 promotes differentiation in colon carcinoma cells but proliferation in neuronal precursors . Use single-cell RNA sequencing to map IGF-1R/IR ratios and correlate with phenotypic outcomes .

Q. What controls are essential when studying des-(1-3)-IGF-1 in the presence of endogenous IGFs?

  • Methodological Insight : Include IGFBP-3 knockout models or immunodepletion columns to remove endogenous IGFs. Spike recovery assays with recombinant des-(1-3)-IGF-1 (e.g., 10–100 ng/mL) validate assay accuracy in complex matrices .

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